3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, closely related to the target compound, involves reactions such as the condensation of different aldehydes with sulfadiazine and interactions with chlorosulfonic acid. For instance, the synthesis of 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the complexity of processes involved in creating structurally similar compounds (Rublova et al., 2017).
Molecular Structure Analysis
Detailed molecular and supramolecular structures of related benzenesulfonamides have been reported, showing significant variation in torsion angles and hydrogen bonding patterns depending on the substitution pattern on the sulfonamide group (Jacobs et al., 2013). These structural details are crucial for understanding the reactivity and interaction capabilities of the target compound.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including carbamoylation and conversion of alcohols to N-(benzenesulfonyl)carbamates. The reactivity of these compounds often involves nucleophilic addition and electrophilic amination processes (Sączewski, 2013).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structures are well-documented for benzenesulfonamide derivatives. For instance, compounds with significant structural similarities to the target molecule have been characterized by X-ray crystallography, revealing detailed insights into their solid-state configurations and intermolecular interactions (Elangovan et al., 2021).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including reactivity patterns, electronic structure, and potential as ligands for metal coordination, have been explored through various studies. Computational methods such as DFT have been employed to predict the behavior of these compounds in different chemical contexts (Sowrirajan et al., 2022).
properties
IUPAC Name |
3,4-dimethyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-14-4-7-18(22-13-14)24-20-9-8-19(25-26-20)21-10-11-23-29(27,28)17-6-5-15(2)16(3)12-17/h4-9,12-13,23H,10-11H2,1-3H3,(H,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAALKLHVIQCPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide |
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